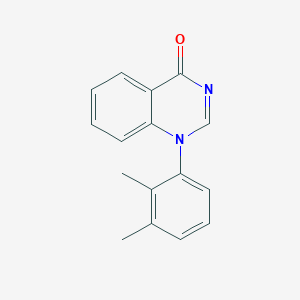

1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-6-5-9-14(12(11)2)18-10-17-16(19)13-7-3-4-8-15(13)18/h3-10H,1-2H3 |

InChI Key |

LKNKTIMAYUNXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=NC(=O)C3=CC=CC=C32)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Quinazolin 4 1h Ones

Strategic Approaches for the Construction of the Quinazolin-4(1H)-one Core

The formation of the fundamental quinazolin-4(1H)-one ring system is achievable through a diverse array of synthetic strategies. These methods have been refined over time to improve efficiency, yield, and substrate scope, and to align with contemporary principles of sustainable chemistry.

Classical Condensation and Cyclization Reactions

Historically, the synthesis of quinazolin-4(1H)-ones has relied on classical condensation and cyclization reactions. These methods typically involve the thermal condensation of anthranilic acid derivatives with a suitable one-carbon source. The Niementowski quinazoline (B50416) synthesis, for example, involves the reaction of anthranilic acids with amides at high temperatures to form the quinazolin-4(3H)-one ring.

Variations of these classical approaches include the cyclization of appropriately substituted anthranilamides with reagents like acid chlorides or orthoesters. nih.govnih.gov For N-1 substituted quinazolinones, this would typically involve starting with an N-substituted anthranilic acid or anthranilamide. For instance, 2-aminobenzamides can be treated with trimethyl orthoformate and an amine, followed by cyclization to yield the quinazolinone core. clockss.org These foundational methods, while effective, often require harsh conditions, long reaction times, and can result in moderate yields.

Table 1: General Scheme for Classical Quinazolinone Synthesis

| Starting Materials | Reagents | Conditions | Product |

|---|---|---|---|

| Anthranilic Acid Derivative & Amine | Trimethyl Orthoformate | Heat, Reflux | 3-Substituted-quinazolin-4(3H)-one |

Green Chemistry Principles in Quinazolinone Synthesis

In response to the need for more sustainable chemical processes, significant research has focused on developing green synthetic routes to quinazolinones. These methods prioritize the use of non-toxic solvents, reduced energy consumption, and catalytic processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation provides efficient, uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to improved product yields. nih.govvanderbilt.edunih.gov This technique has been successfully applied to the synthesis of a wide range of quinazolinone derivatives. vanderbilt.edunih.govresearchgate.netresearchgate.net For example, N-substituted quinazolinones can be prepared in a one-step process from anthranilic acid and an appropriate amine in a solvent like dimethylformamide (DMF), which can also act as the carbon source under microwave conditions. vanderbilt.edu Similarly, the reaction of 4-chloroquinazoline (B184009) with various amines in 2-propanol is significantly accelerated by microwave irradiation, with reaction times dropping from 12 hours to just 20 minutes. nih.gov

Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis of N-Arylheterocyclic substituted-4-aminoquinazolines nih.gov

| Method | Power/Temp | Time | Yield (%) |

|---|---|---|---|

| Classical (Reflux) | 80 °C | 12 h | 50-70 |

Transition Metal-Catalyzed Syntheses (e.g., Copper, Palladium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolin-4(1H)-ones. Catalysts based on copper and palladium are particularly effective for constructing the quinazolinone scaffold through C-N bond-forming reactions and cascade processes, offering high efficiency and broad functional group tolerance under relatively mild conditions. nih.govresearchgate.netnih.gov

Copper-catalyzed methods are prominent for their cost-effectiveness and versatility. gaylordchemical.comrsc.org A novel and highly efficient copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines has been developed for the synthesis of N-1 substituted quinazolin-4(1H)-ones. rsc.org This approach is particularly relevant for the synthesis of the target molecule. For example, a structurally similar compound, 1-(3,4-dimethylphenyl)-2-phenylquinazolin-4(1H)-one, was synthesized using this protocol. rsc.org

Palladium-catalyzed reactions are also widely employed, often in one-pot cascade sequences. nih.govscispace.com These can involve the coupling of o-aminobenzamides with alcohols or the N-arylation of amidines followed by cyclization. nih.govmit.edu For instance, a palladium-catalyzed method allows for the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols via a hydrogen transfer mechanism, avoiding external reducing or oxidizing agents. nih.govscispace.com Another strategy involves the palladium-catalyzed N-monoarylation of amidines, which can then be cyclized in a one-pot fashion to yield quinazoline derivatives. mit.edu

Table 3: Example of Copper-Catalyzed Synthesis of a 1-Arylquinazolin-4(1H)-one Derivative rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. | Time (h) | Yield (%) | Product |

|---|

One-Pot Synthesis Strategies

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules like quinazolinones. mdpi.com These strategies combine multiple reaction steps into a single operation without isolating intermediate compounds, thereby saving time, reagents, and reducing waste. openmedicinalchemistryjournal.com

Numerous one-pot procedures have been developed for quinazolin-4(1H)-ones. researchgate.netnih.gov A palladium-catalyzed one-pot synthesis can produce 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and various alcohols. nih.gov This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation in a single vessel. nih.govscispace.com Three-component reactions are also common, for example, the condensation of isatoic anhydride, an amine, and an aldehyde can furnish 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net Catalyst-free, one-pot methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones have been achieved by reacting N-(2-aminobenzoyl)benzotriazoles with amines and aldehydes. researchgate.net These streamlined approaches are central to modern synthetic efforts due to their inherent efficiency and alignment with green chemistry principles. nih.gov

Table 4: Example of a One-Pot, Three-Component Synthesis researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Conditions | Product Type |

|---|

Synthesis of 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one and Analogues

The construction of N1-substituted quinazolinones, such as this compound, can be achieved through various synthetic routes. These methods often involve the formation of the quinazolinone core followed by or concurrent with the introduction of the N1-substituent.

Specific Reaction Pathways for N1-Substituted Quinazolinones

The synthesis of N1-substituted quinazolinones can be broadly categorized into several effective pathways. A common approach involves the cyclization of an appropriately substituted anthranilamide derivative. For instance, the reaction of an N-(2,3-dimethylphenyl)anthranilamide with a suitable one-carbon source can lead to the formation of the desired quinazolinone.

Another versatile method is the reaction of 2-aminobenzonitriles with various reagents. For example, the condensation of 2-aminobenzonitrile (B23959) with 2,3-dimethylaniline (B142581) could be a potential route, followed by cyclization to form the quinazolinone ring.

Furthermore, multi-component reactions offer an efficient and atom-economical approach. A one-pot synthesis could involve the reaction of an anthranilic acid derivative, 2,3-dimethylaniline, and a carbonyl source, catalyzed by a suitable Lewis or Brønsted acid. frontiersin.org

Recent advancements have also highlighted the use of metal-catalyzed cross-coupling reactions to form the N-aryl bond. For example, a palladium- or copper-catalyzed reaction between a 1-haloquinazolin-4(1H)-one and a 2,3-dimethylphenylboronic acid or a related organometallic reagent could be a viable strategy. nih.gov

A general and efficient method for the synthesis of 2-substituted quinazolinones involves the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which proceeds via selective C-C bond cleavage under metal- and oxidant-free conditions to produce excellent yields. organic-chemistry.org

The following table summarizes various synthetic approaches for quinazolinone derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminobenzamides and Aldehydes | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinones | organic-chemistry.org |

| 2-Aminobenzamides and β-Ketoesters | Phosphorous acid | 2-Substituted quinazolinones | organic-chemistry.org |

| o-Bromobenzamides and Formamide | CuI, 4-hydroxy-L-proline | 3-Substituted quinazolinones | organic-chemistry.org |

| 2-Functionalized Anilines and Ethyl Bromodifluoroacetate | Copper catalyst | N-Containing heterocycles | organic-chemistry.org |

| 2-Isocyanobenzoates and Amines | Cu(II) acetate | Quinazolin-4-ones | organic-chemistry.org |

Methodological Innovations in Dimethylphenyl Group Incorporation

The introduction of the 2,3-dimethylphenyl group at the N1 position of the quinazolinone ring requires specific and often innovative synthetic strategies. One of the primary challenges is to control the regioselectivity of the substitution, ensuring the formation of the N1-isomer over other potential products.

Copper-catalyzed N-arylation reactions have emerged as a powerful tool for this purpose. These reactions typically employ a copper(I) or copper(II) salt as a catalyst, along with a suitable ligand, to facilitate the coupling of the quinazolinone nitrogen with an aryl halide or boronic acid. For example, the Chan-Lam coupling reaction, which uses a copper catalyst to form a C-N bond between an amine and a boronic acid, can be adapted for the synthesis of N1-arylquinazolinones.

Microwave-assisted organic synthesis (MAOS) has also been shown to be a valuable technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. frontiersin.org The application of microwave irradiation to the synthesis of this compound could significantly enhance the efficiency of the reaction.

Transition-metal-free approaches are also gaining traction due to their environmental and economic advantages. These methods might involve the use of hypervalent iodine reagents or strong bases to promote the N-arylation reaction.

Considerations for Reaction Efficiency and Yield in Analogous Syntheses

The efficiency and yield of quinazolinone synthesis are influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the substituents on the starting materials. nih.gov

Catalyst Selection: The choice of catalyst is critical. For metal-catalyzed reactions, the selection of the metal (e.g., copper, palladium, iron) and the ligand can have a profound impact on the reaction outcome. nih.govnih.gov In some cases, catalyst-free conditions can be achieved, often by using microwave irradiation or by employing highly reactive starting materials. frontiersin.orgnih.gov

Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. Common solvents for quinazolinone synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, and ethanol. rsc.orgekb.eg In some modern approaches, water is used as a green solvent. rsc.org

Reaction Temperature: The reaction temperature is another important parameter. While some reactions proceed efficiently at room temperature, others require elevated temperatures to overcome the activation energy barrier. Microwave-assisted synthesis can provide rapid and uniform heating, often leading to improved results. frontiersin.org

Substituent Effects: The electronic and steric properties of the substituents on the aromatic rings can significantly affect the reactivity of the starting materials and the stability of the products. Electron-donating groups on the anthranilic acid derivative generally facilitate the reaction, while electron-withdrawing groups can have the opposite effect. frontiersin.org

The following table details various catalysts and their impact on the synthesis of quinazolinone derivatives:

| Catalyst | Reaction Type | Advantages | Reference |

| Graphene Oxide Nanosheets | Condensation of anthranilamide and aldehydes/ketones | "On-water" synthesis, high yields, simple work-up | rsc.org |

| FeCl3 | Cycloaddition | Environmentally friendly, wide functional group tolerance | nih.gov |

| Cu(OAc)2·H2O | C-N and C-C bond formation | Inexpensive, good to excellent yields | nih.gov |

| Palladium | Direct arylation | Applicable to a wide range of aryl iodides | organic-chemistry.org |

| p-Toluenesulfonic acid | Cyclization followed by oxidative dehydrogenation | Efficient for 4(3H)-quinazolinones | organic-chemistry.org |

Structural Elucidation and Conformational Analysis of Quinazolin 4 1h One Derivatives

Spectroscopic Techniques in Structural Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide a wealth of information regarding the connectivity of atoms and the nature of functional groups within a molecule. For 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural confirmation. acs.orgnih.govsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinazolinone core and the dimethylphenyl substituent. The aromatic protons of the quinazolinone ring typically appear in the downfield region (δ 7.0-8.5 ppm). rsc.orgrsc.org The protons of the dimethylphenyl group would also resonate in the aromatic region, with their specific chemical shifts and splitting patterns influenced by their positions. The two methyl groups on the phenyl ring would appear as sharp singlets in the upfield region (around δ 2.0-2.5 ppm). acgpubs.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would show a characteristic signal for the carbonyl carbon (C4) of the amide group at a downfield chemical shift (around δ 160-165 ppm). acgpubs.orgrsc.org The other quaternary and methine carbons of the fused heterocyclic ring and the phenyl ring would appear in the aromatic region (δ 110-150 ppm). rsc.org The carbons of the two methyl groups would be observed at the most upfield positions (around δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would exhibit several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide carbonyl group is expected in the region of 1660-1690 cm⁻¹. acs.orgacgpubs.org The stretching vibrations for the C=N bond of the quinazolinone ring typically appear around 1600-1630 cm⁻¹. ekb.eg Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. sapub.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.org For this compound (C₁₆H₁₄N₂O), the molecular weight is 250.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 250. nist.gov The fragmentation of quinazolinone derivatives often involves characteristic losses. soton.ac.uknih.gov Common fragmentation pathways for quinolones can include the loss of CO and H₂O molecules. nih.gov The structure of the molecule largely dictates the fragmentation behavior. soton.ac.uk

Crystallographic Analysis for Definitive Structural Assignments

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related compounds shows that quinazolinone derivatives crystallize in various crystal systems, such as monoclinic. mdpi.com The analysis of similar structures reveals that the quinazolinone ring system is largely planar. researchgate.net The crystal packing is often stabilized by intermolecular interactions like hydrogen bonds and C-H···π interactions. nih.gov For instance, in some 2,3-dihydroquinazolin-4(1H)-ones, molecules are linked by N-H···O hydrogen bonds to form sheets. nih.gov

Insights into the Stereochemistry and Conformational Preferences of the Quinazolinone System

The stereochemistry and conformational preferences of quinazolinone derivatives are crucial for understanding their interactions in biological systems. The quinazolinone core itself is a fused heterocyclic system, and its conformation is a key structural feature. nih.gov

The quinazolin-4(1H)-one ring system is generally considered to be planar due to the presence of sp² hybridized carbon and nitrogen atoms. researchgate.nete3s-conferences.org However, in related dihydroquinazolinone systems, the heterocyclic ring can adopt a "sofa" conformation. nih.govbit.edu.cn For this compound, the key conformational aspect is the relative orientation of the 2,3-dimethylphenyl ring with respect to the quinazolinone plane.

The presence of two methyl groups at the ortho and meta positions of the N-1 phenyl ring introduces significant steric hindrance. This steric strain influences the rotational freedom around the N1-C(phenyl) bond and dictates the dihedral angle between the phenyl ring and the quinazolinone moiety. nih.gov In similar structures, the orientation of aromatic fragments is a result of steric effects, which can lead to a reduction in rotational freedom. nih.gov The mutual arrangement of substituents can influence their respective orientations. nih.gov In some cases, this restricted rotation can lead to atropisomerism, where stereoisomers result from hindered rotation about a single bond, though this is more common with bulkier ortho substituents. nih.gov

Table of Compounds

Structure Activity Relationship Sar Investigations of Quinazolinone Based Compounds

Fundamental Principles Guiding SAR Studies in Quinazolinone Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In quinazolinone research, these studies involve the systematic modification of the core scaffold to map out the chemical features responsible for its pharmacological effects. nih.govacs.org The primary goal is to establish a clear correlation between structural changes and the resulting changes in biological potency and selectivity. acs.org

The process typically begins with a "hit" compound, a molecule identified through screening that shows a desired biological effect. acs.org Researchers then synthesize a library of derivatives by systematically altering different parts of the molecule. acs.org These variations can include changing substituents, modifying the core ring structure, or altering the spacing and orientation of functional groups. acs.org

Key principles that guide this process include:

Systematic Variation: Modifications are made in a controlled manner, often changing one part of the molecule at a time to isolate its effect on activity. nih.govacs.org This allows for a clear understanding of the contribution of each molecular fragment.

Exploring Chemical Space: Researchers introduce a wide variety of substituents with different electronic (electron-donating or electron-withdrawing), steric (size and shape), and hydrophobic properties to probe the requirements of the biological target. nih.gov

Lead Optimization: Based on the activity data from the initial derivatives, subsequent modifications are designed to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.govacs.org

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) are often employed to build mathematical models that predict the activity of new compounds, guiding the design of more potent analogues. nih.govfrontiersin.org

These principles allow medicinal chemists to rationally design new quinazolinone-based molecules with improved therapeutic potential for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.neteipublication.com

Impact of Substitution Patterns on Molecular Interactions (e.g., R1, R2, R3, R4, R6, R8 Positions)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.netnih.gov SAR studies have revealed that positions 2, 3, 4, 6, and 8 are particularly significant for modulating pharmacological activity. nih.govnih.gov

Positions 2 and 3: These positions are considered critical, as most substitutions that determine the pharmacological profile are made here. nih.gov The introduction of different moieties at these positions can drastically alter the compound's biological target and potency. For instance, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often essential for antimicrobial activities. nih.gov In many cases, the general pharmacophore for various medical applications involves substitutions at one or both of these positions. nih.gov

Position 4: Substitution at the C-4 position, particularly with an amine or substituted amine group, has been shown to enhance antimicrobial properties. nih.govresearchgate.net The nature of the substituent at this position can influence the molecule's ability to interact with target enzymes. mdpi.com

Positions 6 and 8: The benzene (B151609) ring portion of the quinazolinone scaffold also offers key sites for modification. The introduction of halogen atoms, such as iodine, at positions C-6 and C-8 has been found to significantly improve antibacterial activity. nih.govnih.gov Electron-donating groups at the 6 and 7 positions have been shown to increase the antiproliferative activity of certain quinazoline (B50416) derivatives. mdpi.comnih.gov

The following table summarizes the observed impact of substitutions at various positions on the quinazolinone core based on reported research findings.

| Position | Substituent Type | Impact on Biological Activity | Source |

| R2 | Methyl, Amine, Thiol Groups | Essential for antimicrobial activity. | nih.gov |

| R2 | Phenyl-substituted | Favorable for cytotoxic activity in some series. | nih.gov |

| R3 | Substituted Aromatic Ring | Essential for antimicrobial activity. | nih.gov |

| R3 | Addition of Heterocyclic Moieties | Can increase overall activity. | nih.gov |

| R4 | Amine or Substituted Amines | Can improve antimicrobial activity. | nih.gov |

| R6, R8 | Halogen atoms (e.g., Iodine) | Significantly improves antibacterial activity. | nih.govnih.gov |

| R6, R7 | Electron-Donating Groups | Increased antiproliferative activity. | mdpi.comnih.gov |

These findings underscore the importance of targeted substitutions to optimize the interaction of quinazolinone compounds with their biological targets. nih.govacs.org

Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a compound to exert a particular biological effect. eipublication.com For the quinazolinone scaffold, different biological activities are associated with distinct pharmacophoric requirements.

Antimicrobial Activity: A general pharmacophore for antimicrobial quinazolinones often involves key substitutions at positions 2 and 3. nih.gov For example, the presence of a substituted aromatic ring at position 3 combined with a methyl or thiol group at position 2 is considered crucial. nih.gov Furthermore, halogen atoms at positions 6 and 8, and an amine group at position 4, contribute positively to the antimicrobial profile. nih.gov

Anticancer (EGFR Inhibition): For quinazoline derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors, the pharmacophore is well-defined. It typically includes the quinazoline core acting as a hinge-binding motif, an aniline (B41778) moiety at the C-4 position, and often solubilizing groups at positions 6 and 7. mdpi.comresearchgate.net A five-point pharmacophore model (AAARR) consisting of two hydrogen bond acceptors (A) and three aromatic rings (R) has been successfully generated for EGFR inhibitors, providing a template for designing new compounds. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) Inhibition: In the context of developing treatments for Alzheimer's disease, a 3D-QSAR pharmacophore model for quinazoline-based AChE inhibitors was developed. nih.gov This model (AAAHR_1) features three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring, highlighting the specific interactions required for binding to the AChE enzyme. nih.gov

The identification of these specific pharmacophoric features is crucial for the rational design of selective and potent quinazolinone-based drugs. nih.goveipublication.com

SAR Contributions of the 2,3-Dimethylphenyl Moiety on the Quinazolinone Scaffold

The specific compound of interest, 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one, features a 2,3-dimethylphenyl group attached to the nitrogen at position 1 of the quinazolinone ring. This substitution pattern is a key determinant of its potential biological activity.

The 2,3-dimethylphenyl group contributes several important features to the molecule's structure-activity profile:

Steric Bulk and Lipophilicity: The dimethylphenyl moiety is a bulky and lipophilic (fat-soluble) group. This property can significantly influence how the molecule fits into the binding pocket of a target protein. The steric hindrance from the two methyl groups can enforce a specific rotational angle (conformation) of the phenyl ring relative to the quinazolinone core, which may be favorable for binding to some targets but unfavorable for others. nih.gov

Hydrophobic Interactions: The aromatic phenyl ring and the two methyl groups can participate in hydrophobic interactions with nonpolar amino acid residues within a biological target's binding site. These interactions are often crucial for stabilizing the ligand-receptor complex and enhancing binding affinity. mdpi.com

Modulation of Activity: While direct and extensive SAR studies on this compound are not prevalent in the searched literature, related structures provide insight. For example, a complex derivative, 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin - 1-ylmethyl)-amino]-benzoic acid, demonstrated a broad spectrum of antimicrobial activity. nih.gov This suggests that the 2,3-dimethylphenyl substituent is compatible with, and potentially contributes to, this type of biological action. In a different context, a related compound with a dimethoxyphenyl group, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, was identified as a negative allosteric modulator of the mGlu7 receptor, indicating that aryl substitutions at the quinazolinone core are critical for activity at specific neurological targets. nih.gov

Molecular Targets and Mechanistic Studies of Quinazolinone Derivatives

Interactions with Enzymatic Systems

Quinazolinone derivatives have been shown to interact with a diverse range of enzymes, leading to the inhibition or modulation of their catalytic functions. These interactions are often highly specific, enabling the targeted disruption of signaling pathways or metabolic processes implicated in various pathologies. The following sections detail the interactions of quinazolinone derivatives with several important classes of enzymes.

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases such as cancer. Quinazolinone derivatives have emerged as a significant class of protein kinase inhibitors, targeting several key members of this family.

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Numerous quinazolinone derivatives have been developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govmdpi.comnih.govfrontiersin.org For instance, two series of novel EGFR-TKIs containing the quinazolinone core demonstrated significant inhibitory activity against EGFR-TK, with compound 8b , 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibiting the highest potency with an IC₅₀ value of 1.37 nM. nih.gov Molecular docking studies have revealed that these compounds typically bind to the ATP-binding site of the EGFR kinase domain, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govfrontiersin.org Another study reported new 2-mercapto-quinazolin-4-one analogs, with compound 24 showing EGFR-TK inhibitory activity with an IC₅₀ of 13.40 nM, comparable to the known inhibitor gefitinib. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline-based compounds have been identified as potent inhibitors of VEGFR-2. nih.govwikipedia.orgrsc.orgmdpi.comnih.gov A series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with compounds SQ2 and SQ4 showing potency comparable to the established drug cabozantinib. nih.gov Docking studies indicated that these compounds bind to key amino acids in the active site of VEGFR-2, such as Asp1044 and Glu883. nih.gov Furthermore, a new set of 2-thioquinazolin-4(3H)-ones were synthesized as dual EGFR/VEGFR-2 kinase inhibitors, with compound 4 demonstrating significant inhibitory activity against both kinases. rsc.org

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. Their dysregulation is implicated in cancer, making them an attractive therapeutic target. Quinazoline-based derivatives have been developed as HDAC inhibitors. nih.govnih.govmdpi.comscilit.combenthamdirect.com A series of novel quinazoline-4-(3H)-one derivatives were designed as histone deacetylase 6 (HDAC6) inhibitors, with several compounds showing potent activity. nih.gov Another study reported on phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors, with compound 8h exhibiting nano-molar IC₅₀ values against tested cancer cells and HDAC subtypes, proving more potent than the known HDAC inhibitor SAHA (vorinostat). nih.gov

AKT1: The serine/threonine kinase AKT1 is a critical node in cell signaling pathways that promote survival and proliferation. A series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects, with compounds 4 and 9 showing significant activity against various cancer cell lines. mdpi.com Molecular docking studies suggested that these compounds could act as potential inhibitors of AKT1. mdpi.com

| Compound/Derivative Class | Target Kinase | IC₅₀/Activity | Reference |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b ) | EGFR-TK | 1.37 nM | nih.gov |

| 2-mercapto-quinazolin-4-one analog (24 ) | EGFR-TK | 13.40 nM | nih.gov |

| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide (SQ2 , SQ4 ) | VEGFR-2 | Comparable to cabozantinib | nih.gov |

| 2-thioquinazolin-4(3H)-one derivative (4 ) | EGFR/VEGFR-2 | Potent dual inhibition | rsc.org |

| Phthalazino[1,2-b]-quinazolinone derivative (8h ) | HDACs | Nano-molar IC₅₀ values | nih.gov |

| Quinazolinone derivatives (4 , 9 ) | AKT1 | Significant cytotoxicity | mdpi.com |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Several quinazolin-4(3H)-one derivatives have been designed and synthesized as novel inhibitors of AChE and BChE. nih.govnih.govtandfonline.comscilit.com One study reported a series of derivatives with one compound, MR2938 (B12) , displaying promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov Another study focused on ring-opened analogues of the alkaloid rutaecarpine, which resulted in 2-(2-indolyl-)-4(3H)-quinazolines derivatives with strong and selective inhibitory activity for AChE over BChE. tandfonline.com

| Compound/Derivative Class | Target Enzyme | IC₅₀/Activity | Reference |

| Quinazolin-4(3H)-one derivative MR2938 (B12) | AChE | 5.04 μM | nih.gov |

| 2-(2-indolyl-)-4(3H)-quinazolines derivatives | AChE | Strong and selective inhibition | tandfonline.com |

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids. It is a well-established target for anticancer and antimicrobial agents.

Dihydrofolate Reductase (DHFR): Quinazolinone derivatives have been designed as inhibitors of DHFR. nih.govnih.govbenthamdirect.comacs.orgdrugbank.comnih.govacs.org Two series of quinazolinone derivatives were synthesized, with compound 3d showing high inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 μM, and compound 3e being more potent than the standard trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR) with an IC₅₀ of 0.158 μM. nih.gov Compound 3e also inhibited human DHFR with an IC₅₀ value of 0.527 µM. nih.gov Another study on new 2-mercapto-quinazolin-4-one analogs identified compounds 37 , 21 , and 54 with remarkable DHFR inhibitory activity, with IC₅₀ values of 0.03, 0.08, and 0.08 μM, respectively. nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀/Activity | Reference |

| Quinazolinone derivative (3d ) | SaDHFR | 0.769 μM | nih.gov |

| Quinazolinone derivative (3e ) | EcDHFR | 0.158 μM | nih.gov |

| Quinazolinone derivative (3e ) | Human DHFR | 0.527 µM | nih.gov |

| 2-mercapto-quinazolin-4-one analog (37 ) | DHFR | 0.03 μM | nih.gov |

| 2-mercapto-quinazolin-4-one analog (21 ) | DHFR | 0.08 μM | nih.gov |

| 2-mercapto-quinazolin-4-one analog (54 ) | DHFR | 0.08 μM | nih.gov |

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

α-Glucosidase: Quinazolinone derivatives have been investigated as inhibitors of α-glucosidase. nih.govresearchgate.netacs.orgnih.goveurjchem.com In one study, two compounds, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) , were identified as potent non-competitive inhibitors of α-glucosidase with IC₅₀ values of 12.5 μM and 15.6 μM, respectively. nih.gov Another study reported a series of quinazolin-4(3H)-one derivatives, with compound 7b showing the highest inhibitory activity, being approximately 53 times more potent than the standard drug acarbose. nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀/Activity | Reference |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) | α-glucosidase | 12.5 μM | nih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ) | α-glucosidase | 15.6 μM | nih.gov |

| Quinazolin-4(3H)-one derivative (7b ) | α-glucosidase | ~53-fold more potent than acarbose | nih.gov |

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibiting PARP can be an effective strategy for treating cancers with deficiencies in other DNA repair pathways.

Poly (ADP-ribose) Polymerase (PARP): Quinazolinone derivatives have been identified as potent inhibitors of PARP-1 and PARP-2. nih.govnih.govnih.govijmphs.combenthamdirect.comeurekaselect.comrsc.orgacs.orgumich.edu One study identified two classes of quinazolinone and quinoxaline (B1680401) derivatives as selective inhibitors of PARP-1 and PARP-2, respectively. nih.gov Another study reported the design of conformationally restricted novel quinazolinone derivatives, with S-16d being a highly potent PARP-1 inhibitor with an IC₅₀ of 8.7 nM. nih.gov Furthermore, a series of quinazolinone-based derivatives were synthesized as potential PARP-1 inhibitors, with compound 12c showing inhibitory activity (IC₅₀ = 30.38 nM) comparable to the approved drug Olaparib. rsc.org

| Compound/Derivative Class | Target Enzyme | IC₅₀/Activity | Reference |

| Quinazolinone derivatives | PARP-1 | Selective inhibition | nih.gov |

| Conformationally restricted quinazolinone derivative (S-16d ) | PARP-1 | 8.7 nM | nih.gov |

| Quinazolinone-based derivative (12c ) | PARP-1 | 30.38 nM | rsc.org |

Information regarding the specific interaction of 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one or closely related quinazolinone derivatives with Topoisomerase I could not be found in the provided search results. However, the broader class of quinazolines has been investigated for topoisomerase inhibition. nih.gov

Receptor-Mediated Biological Responses

Quinazolinone derivatives have been identified as modulators of various cell surface receptors, influencing downstream signaling pathways. A notable example is their interaction with metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for regulating synaptic transmission and neuronal excitability.

mGlu7 Receptor Allosteric Modulation:

Recent research has highlighted the potential of quinazolinone-based compounds as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). mdpi.comnih.govnih.gov These modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, thereby altering the receptor's response. The mGlu7 receptor, a class C G protein-coupled receptor (GPCR), is widely expressed in brain regions associated with emotion, cognition, and reward. mdpi.comnih.gov

Studies have led to the synthesis and evaluation of extensive libraries of compounds, identifying the quinazolinone chemotype as a promising scaffold for mGlu7 NAM activity. mdpi.comnih.gov For instance, the derivative 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, known as ALX-171, demonstrated an IC50 value of 6.14 µM for mGlu7 and showed selectivity over other group III mGlu receptors like mGlu4 and mGlu8. mdpi.comnih.gov Such compounds are investigated for their potential antipsychotic-like properties, stemming from the glutamatergic theory of schizophrenia. mdpi.comnih.gov The mechanism involves the inhibition of mGlu7 receptors on GABAergic terminals, which facilitates the release of the inhibitory neurotransmitter GABA, thereby counteracting excessive glutamatergic excitation. nih.gov

While research has also explored quinazolinone derivatives as positive allosteric modulators for mGluR4 and as ligands for serotonin (B10506) 5-HT7 receptors, their role as mGlu7 NAMs is a significant area of investigation for potential therapeutic applications in neurological and psychiatric disorders. nih.govgoogle.com

Cellular Mechanisms of Action

Beyond receptor modulation, quinazolinone derivatives exert their biological effects by intervening in fundamental cellular processes, primarily cell cycle progression and apoptosis. These mechanisms are central to their potential as anticancer agents. nih.gov

Cell Cycle Progression Regulation:

A hallmark of cancer is unregulated cell proliferation, which is driven by dysregulation of the cell cycle. Quinazolinone derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell growth. nih.gov

G2/M Phase Arrest: Several quinazolinone derivatives cause cells to accumulate in the G2/M phase of the cell cycle. nih.govacs.org This arrest prevents the cell from entering mitosis, ultimately halting proliferation. For example, a novel derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov

G0/G1 and S Phase Arrest: Other derivatives have been observed to arrest the cell cycle in the G0/G1 or S phases. nih.govtandfonline.com Arrest at the G1 checkpoint prevents the initiation of DNA synthesis, while S phase arrest halts DNA replication. Certain quinazolinone-pyridazine hybrids have been shown to cause G1 phase arrest in MCF-7 breast cancer cells. tandfonline.com

The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins.

Apoptotic Pathway Engagement:

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many quinazolinone derivatives have been demonstrated to be potent inducers of apoptosis through various signaling cascades. nih.govtandfonline.com

Intrinsic (Mitochondrial) Pathway: This pathway is a common mechanism for quinazolinone-induced apoptosis. It involves an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.gov This disruption triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, leading to cell death. mdpi.comresearchgate.net The balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is often shifted to favor apoptosis. mdpi.comresearchgate.net

Extrinsic Pathway: Some derivatives may also engage the extrinsic pathway, which is initiated by the binding of death ligands to cell surface death receptors.

Key Apoptotic Markers: The apoptotic effect of quinazolinones is confirmed by observing an increase in the levels of active caspase-3 and caspase-7, an elevated Bax/Bcl-2 ratio, and increased expression of the tumor suppressor protein p53. tandfonline.commdpi.com

The table below summarizes the observed cellular mechanisms for representative quinazolinone derivatives.

| Derivative Type | Cell Line(s) | Mechanism of Action | Key Molecular Events |

| Quinazolinone-Pyridazinone Hybrid | HepG-2, MCF-7 | Cell Cycle Arrest, Apoptosis | G1 and G2/M phase arrest, Increased Caspase-3/7, Increased Bax/Bcl-2 ratio |

| 2-Sulfanylquinazolin-4(3H)-one | A549 | Apoptosis | Upregulation of Caspase-3/9 and Bax, Downregulation of Bcl-2 |

| Quinazolinone (04NB-03) | Hepatocellular Carcinoma | Cell Cycle Arrest, Apoptosis | G2/M phase arrest, ROS accumulation |

| Symmetrical Quinazolines | Breast, Colon, Bladder Cancer | Apoptosis | Caspase-3 activation, Decrease in G1 phase, Increase in G2 phase |

This table is generated based on data from multiple sources. nih.govnih.govtandfonline.commdpi.com

Methodologies for Target Identification and Validation

Identifying the specific molecular targets of a bioactive small molecule like this compound is fundamental to understanding its mechanism of action and for successful drug development. A multi-faceted approach combining direct biochemical, genetic, and computational methods is often employed. broadinstitute.orgnih.gov

Direct Biochemical Methods:

These methods aim to directly detect the physical interaction between the small molecule and its protein target. nih.gov

Affinity-Based Pull-Down/Affinity Purification: This is a classical and widely used approach. researchgate.netrsc.org The small molecule is immobilized on a solid support (like agarose (B213101) beads) to create an "affinity probe." This probe is then incubated with a complex mixture of proteins, such as a cell lysate. Proteins that bind to the small molecule are "pulled down" and can be identified using techniques like mass spectrometry. researchgate.net

Label-Free Methods: To avoid potential issues with modifying the small molecule, label-free methods have been developed. These include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable and resistant to heat-induced unfolding when bound to a ligand. researchgate.net

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the observation that a protein's susceptibility to protease digestion is altered upon ligand binding. nih.gov

Genetic and Genomic Methods:

These approaches leverage genetic tools to infer the target of a compound. nih.gov

RNA Interference (RNAi): By systematically knocking down the expression of specific genes using RNAi, researchers can identify genes whose absence mimics or alters the phenotypic effect of the small molecule, suggesting the gene product is part of the target pathway. broadinstitute.org

Proteome Microarrays: These arrays contain thousands of purified proteins spotted onto a slide. They can be probed with a labeled small molecule to identify direct binding partners on a proteome-wide scale. nih.gov

Computational Inference Methods:

Computational approaches use existing data to predict potential targets. broadinstitute.orgnih.gov

Molecular Docking: This in silico technique predicts the preferred orientation of a small molecule when bound to a target protein. researchgate.net It is used to study the binding mode of quinazolinone derivatives within the active sites of potential targets like kinases or receptors, helping to rationalize observed biological activity and guide the design of more potent compounds. tandfonline.commdpi.com

Connectivity Mapping: This method compares the gene-expression signature of cells treated with a small molecule to a reference database of signatures from cells treated with known compounds or with specific gene perturbations, thereby inferring the compound's mechanism of action or target. broadinstitute.org

The validation of these identified targets is a critical subsequent step, ensuring that the interaction is responsible for the observed biological effect. This involves a combination of techniques, including genetic validation (e.g., using CRISPR to knockout the target gene) and pharmacological validation with other known modulators of the target. nih.gov

Computational Chemistry and in Silico Modeling in Quinazolinone Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drugs. For the broader class of quinazolinones, docking studies have been extensively used to predict their interactions with various biological targets, including enzymes like DNA gyrase and receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govderpharmachemica.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. researchgate.net However, no specific molecular docking studies detailing the binding mode of 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one have been found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding. For various quinazolinone derivatives, MD simulations have been employed to confirm the stability of docked complexes with targets like VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. researchgate.netnih.gov These simulations often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability and flexibility of the system. researchgate.netnih.gov Despite the utility of this technique, there is no available research that applies MD simulations to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new, untested compounds. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of quinazolinone derivatives to guide the design of more potent compounds. nih.govnih.gov These models help in understanding how different structural features contribute to the biological activity. A search of the existing literature did not yield any QSAR models specifically developed for or including this compound.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's reactivity, stability, and other electronic properties. This method has been used to study the antioxidant properties and electronic parameters of various quinazolinone derivatives. sapub.org No specific DFT analysis focused on the electronic structure of this compound could be located.

Virtual Screening and Pharmacophore-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Pharmacophore modeling, a related technique, involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Both approaches are widely used in the discovery of new quinazolinone-based therapeutic agents. nih.govresearchgate.net For instance, virtual screening has been used to identify potential quinazolinone-based COX-2 inhibitors. nih.gov However, there are no published studies detailing the use of virtual screening or pharmacophore modeling specifically for this compound.

Lead Optimization Strategies for Quinazolinone Scaffold Modification

Application of Scaffold Hopping and Bioisosteric Replacement Techniques

Scaffold hopping and bioisosteric replacement are powerful strategies for navigating new chemical spaces and overcoming liabilities of a lead compound, such as toxicity or poor pharmacokinetic properties, while retaining or improving biological activity. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological effect. researchgate.net Scaffold hopping takes this a step further by replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. researchgate.net

In the context of quinazolinone derivatives, these techniques have been successfully applied. For instance, researchers have used the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core in the development of new PARP-1 inhibitors. rsc.org A notable example involved the isosteric replacement of a potentially toxic thiophene (B33073) ring in thienopyrimidinones with a phenyl unit, leading to the creation of highly active quinazolinone-based allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.govnih.gov This strategic swap not only addressed the potential for toxicity but also yielded compounds with submicromolar inhibitory activity. nih.gov

Scaffold hopping has also driven the optimization of quinazolinone-based tubulin inhibitors. By performing a C-ring expansion and isometric replacement of the A/B ring on a lead compound, researchers developed new series of compounds with different core structures but extremely high antiproliferative activity, with some showing GI50 values in the low single-digit nanomolar range. nih.gov

Table 1: Examples of Scaffold Hopping and Bioisosteric Replacement in Quinazolinone Analogs

| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Target/Activity | Reference |

| Thienopyrimidinone | Quinazolinone | HIV-1 RNase H Allosteric Inhibition | nih.govnih.gov |

| Phthalazinone | 4-Quinazolinone | PARP-1 Inhibition | rsc.org |

| Dihydroquinoxalinone C-ring | Expanded C-ring | Antitumor (Tubulin Inhibition) | nih.gov |

Fragment-Based Approaches in Quinazolinone Design

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments then serve as starting points for building more potent and selective lead compounds through chemical elaboration. nih.govnih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

For the quinazolinone scaffold, fragment-based screening has been employed to discover novel inhibitors for targets like inositol (B14025) hexakisphosphate kinase (IP6K). nih.gov By starting with a quinazolinone core fragment, researchers were able to investigate structure-activity relationships and develop compounds with submicromolar potency. nih.gov Another study utilized a fragment docking and growing strategy based on the active site of human acrosin to design a series of novel quinazolinone inhibitors, some of which were more active than known inhibitors. nih.gov This highlights the power of FBDD in generating new lead structures. nih.gov

A challenge often encountered with the quinazolinone scaffold in fragment-based approaches is its poor aqueous solubility. nih.gov medicinal chemists have attempted to address this by introducing more polar functional groups or altering the heterocyclic core, though these modifications can sometimes lead to a decrease in potency. nih.gov

Rational Design for Enhanced Target Selectivity and Affinity

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. nih.gov For quinazolinone derivatives, structure-activity relationship (SAR) studies are crucial for guiding these rational design efforts. researchgate.netnih.gov SAR studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring are particularly important for modulating pharmacological activity. nih.govnih.gov

For example, in the development of EGFR kinase inhibitors, the 4-anilino-quinazoline moiety is a privileged scaffold. nih.gov Rational design efforts have focused on modifications that enhance hydrogen bonding interactions with key methionine residues in the kinase's active site. nih.gov Similarly, the design of multi-targeting agents for Alzheimer's disease has utilized the quinazoline (B50416) scaffold to inhibit both human cholinesterases and β-secretase. nih.gov

The quest for dual-target inhibitors has also benefited from the rational design of quinazolinone analogs. By combining the quinazolinone scaffold with a pyrrolodihydropyrrolone moiety, researchers have developed potent dual PIM/HDAC inhibitors for the treatment of acute myeloid leukemia. nih.govresearchgate.net These rationally designed molecules have demonstrated significant anticancer efficacy in preclinical models. nih.gov

Table 2: Key Substituent Positions on the Quinazolinone Scaffold and Their Influence

| Position | Typical Substituents | Impact on Activity | Reference |

| 2 | Methyl, amine, thiol, pyrazolyl | Essential for antimicrobial and anticancer activity | researchgate.netnih.gov |

| 3 | Substituted aromatic rings, heterocyclic rings | Modulates a wide range of biological activities | researchgate.netnih.gov |

| 4 | Substituted amines (e.g., anilino) | Crucial for EGFR kinase inhibition | nih.govnih.gov |

| 6, 7 | Electron-donating groups (e.g., dimethoxy) | Can increase antiproliferative activity | nih.gov |

| 6, 8 | Halogen atoms (e.g., iodine) | Can improve antimicrobial activity | nih.gov |

Strategies for Overcoming Challenges in Lead Development

The development of quinazolinone-based leads is not without its challenges. Issues such as poor solubility, potential toxicity, and the emergence of drug resistance require specific strategies to overcome. nih.govnih.gov

One significant challenge is metabolic instability. To address this, researchers focus on modifying the parts of the molecule that are most susceptible to metabolic breakdown. Another key issue is off-target effects, which can be mitigated by improving the selectivity of the compound for its intended target through rational design. nih.govnih.gov

In the development of PARP-1 inhibitors, a computational QSAR and in silico ADMET study was performed to predict the properties of newly synthesized quinazolinone derivatives, helping to identify candidates with a higher probability of success in later stages of development. rsc.org Furthermore, when faced with a potentially toxic thiophene ring in a series of lead compounds, researchers successfully employed bioisosteric replacement with a phenyl group to create safer and still highly active molecules. nih.govnih.gov These examples underscore the importance of a multi-pronged approach, combining computational modeling with clever synthetic strategies, to navigate the complexities of lead development.

Emerging Research Frontiers and Future Perspectives in Quinazolin 4 1h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of quinazolin-4(1H)-one derivatives is undergoing a significant transformation, with a strong emphasis on developing environmentally benign and efficient methodologies. nih.govmdpi.commdpi.com This shift towards "green chemistry" aims to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. nih.gov Several innovative strategies are at the forefront of this movement.

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Catalyst-Free and Metal-Free Reactions: A major goal in green synthesis is the avoidance of heavy metal catalysts, which can be toxic and difficult to remove from the final product. Researchers are developing novel pathways that proceed under catalyst-free or metal-free conditions, such as the direct oxidative cyclization of starting materials like o-aminobenzamides and styrenes. biomedres.us

Use of Green Solvents and Catalysts: Traditional organic solvents are often volatile and toxic. The field is moving towards the use of greener alternatives like deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.govresearchgate.net Similarly, the use of heterogeneous nano-catalysts and acid-functionalized magnetic silica catalysts is being explored, as they can be easily recovered and reused. nih.govnih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, in this case, the quinazolinone scaffold. mdpi.com This approach reduces the number of synthetic steps, minimizes waste, and saves time and resources. mdpi.com

Benign Oxidants: The use of harsh and toxic oxidizing agents is being replaced by environmentally friendly alternatives. For instance, hydrogen peroxide (H₂O₂) is being employed as a green oxidant in the synthesis of quinazolin-4(1H)-ones, with water as the only byproduct. mdpi.com

These sustainable methodologies are not only environmentally responsible but also often lead to more efficient and cost-effective production of quinazolinone derivatives, which is crucial for their potential translation into pharmaceuticals.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of quinazolin-4(1H)-one derivatives, a deep understanding of their mechanism of action is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing an unprecedented, holistic view of how these compounds interact with biological systems. biobide.com

Omics technologies allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites within a cell or organism. biobide.com By applying these techniques, researchers can move beyond single-target interactions and map the complex network of changes induced by a compound like 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one.

Applications of Omics in Quinazolinone Research:

Target Identification and Validation: Proteomics approaches, such as Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry, can identify the specific protein targets to which a quinazolinone derivative binds in cancer cells. mendeley.com This helps to uncover novel mechanisms of action and validate therapeutic targets.

Pathway Analysis: Metabolomics, the study of small molecules (metabolites) in a biological system, can reveal the biochemical pathways that are perturbed by a quinazolinone compound. For example, a mass spectrometry-based metabolomics study on 2,3-dihydroquinazolin-4(1H)-one derivatives in colorectal cancer cells identified significant alterations in amino acid metabolism, redox homeostasis, and energy-related processes, providing crucial insights into their anticancer effects. nih.gov

Biomarker Discovery: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) following treatment, researchers can identify biomarkers that predict a patient's response to a quinazolinone-based drug, paving the way for personalized medicine. biobide.com

The vast datasets generated by omics technologies require advanced computational tools for analysis and interpretation, but they offer a powerful lens through which to understand the multifaceted biological activities of quinazolinones. biobide.com

Advanced Applications of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development, and their application to the quinazolinone class is a burgeoning field. nih.govmdpi.com These computational tools can analyze vast and complex datasets to predict the properties of molecules, accelerate the design of new compounds, and optimize the entire drug discovery pipeline. nih.govresearchgate.net

Key Roles of AI/ML in Quinazolinone Research:

Predictive Modeling (QSAR): Machine learning algorithms, such as support vector machines (SVM), are used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of new quinazolinone derivatives based on their chemical structure, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. chemrxiv.org These algorithms can be trained on known active quinazolinones to generate novel structures with desired properties, such as high potency and low toxicity, thereby exploring new regions of chemical space. mdpi.comchemrxiv.org

Virtual Screening and Docking Enhancement: AI can improve the accuracy of virtual screening, where large libraries of compounds are computationally tested for their ability to bind to a specific biological target. ML models can learn from docking scores to better distinguish between active and inactive compounds. mdpi.com

ADMET Prediction: A critical aspect of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI and ML models can predict these properties early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com

By integrating AI and ML, researchers can significantly reduce the time and cost associated with discovering new quinazolinone-based drugs, making the process more efficient and targeted. nih.gov

Design of Multi-Targeting and Hybrid Quinazolinone Systems

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org This has led to the rise of polypharmacology and the rational design of single chemical entities that can modulate multiple biological targets simultaneously. The quinazolin-4(1H)-one scaffold is an ideal platform for developing such multi-targeting and hybrid molecules. rsc.orgnih.gov

A hybrid molecule is created by covalently linking two or more distinct pharmacophores (the active parts of different drugs) into a single compound. mui.ac.ir This strategy aims to combine the therapeutic effects of the parent molecules, potentially leading to synergistic activity, reduced side effects, and a lower likelihood of drug resistance. rsc.org

Examples of Multi-Targeting and Hybrid Quinazolinone Strategies:

| Hybrid System/Multi-Target Approach | Targeted Moieties/Pathways | Potential Therapeutic Application |

| Quinazolinone-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Anticancer nih.gov |

| Quinazolinone-Oxadiazole Hybrids | Tubulin polymerization, various proliferative pathways | Anticancer rsc.org |

| Quinazolinone-Sulfonamide Hybrids | Carbonic Anhydrase, other cancer-related enzymes | Anticancer rsc.org |

| Dual HDAC1/HDAC6 Inhibitors | Histone Deacetylase 1 and 6 | Anticancer nih.gov |

| Dual EGFR/VEGFR-2 Inhibitors | Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor 2 | Anticancer nih.gov |

| Multi-Kinase Inhibitors | Aurora Kinases, and other kinases | Anticancer nih.gov |

The design of these sophisticated molecules often involves linking the quinazolinone core to other heterocyclic systems known for their biological activity, such as triazoles, oxadiazoles, or indolin-2-ones. rsc.org The resulting hybrids have shown promise as dual inhibitors of key cancer-related enzymes like EGFR and VEGFR-2, or as compounds that can overcome drug resistance. nih.govnih.gov This frontier of medicinal chemistry highlights the versatility of the quinazolinone structure and its potential to yield innovative, multi-pronged therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one?

The synthesis typically involves cyclocondensation of 2-aminobenzamide with substituted aldehydes. A widely used method employs catalysts like MgFe₂O₄@SiO₂ for efficient heterocyclization under mild conditions . Alternatively, green chemistry approaches, such as KOH/DMSO-mediated tandem reactions, avoid transition metals and achieve high yields (75-92%) via microwave irradiation . Reaction parameters (solvent, temperature, catalyst loading) significantly influence product purity and yield.

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons appear in δ 6.91–8.46 ppm, with carbonyl carbons at ~169 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1663 cm⁻¹) and N-H (3383 cm⁻¹) confirm the quinazolinone core .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 87.1° in 2-chlorophenyl derivatives) and hydrogen-bonding networks .

Q. What are the reported biological activities of quinazolinone derivatives?

Quinazolinones exhibit diverse bioactivity:

- Anti-inflammatory : 2,3-Disubstituted derivatives inhibit COX-2 via hydrophobic interactions with active-site residues .

- Antimicrobial : Substituted dihydroquinazolinones show MIC values of 8–32 µg/mL against Acinetobacter baumannii biofilms .

- Antifungal : Thiadiazole-linked derivatives disrupt ergosterol biosynthesis in Candida albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key strategies include:

- Catalyst screening : MgFe₂O₄@SiO₂ enhances cyclization efficiency (yield: 85–90%) compared to homogeneous catalysts .

- Solvent selection : Ionic liquids (e.g., [BMIM]BF₄) reduce reaction time from 12 h to 2 h while improving regioselectivity .

- Microwave-assisted synthesis : Reduces energy consumption by 40% and increases yields by 15% compared to conventional heating .

Q. How do researchers address contradictory data in biological activity studies?

Discrepancies often arise from substituent positioning or assay conditions. For example:

- Anti-inflammatory vs. antimicrobial activity : Electron-withdrawing groups (e.g., -CF₃) enhance anti-inflammatory potency but reduce biofilm inhibition .

- Dose-dependent effects : Low concentrations (≤10 µM) of 2,3-dimethylphenyl derivatives may activate NF-κB, while higher doses (>25 µM) suppress it .

Methodological harmonization (e.g., standardized MIC protocols) and meta-analyses of SAR trends are critical for resolving contradictions .

Q. How does substituent variation impact anti-inflammatory activity?

- Electron-donating groups (e.g., -OCH₃) improve solubility but reduce COX-2 binding affinity due to steric hindrance .

- Halogen substituents (e.g., -Cl) enhance potency by forming halogen bonds with Tyr385 in COX-2 (ΔG = -9.2 kcal/mol in docking studies) .

- 2,3-Dimethylphenyl substitution optimizes lipophilicity (logP = 2.8), balancing membrane permeability and target engagement .

Q. What computational methods are used to study its mechanism of action?

- Molecular docking : AutoDock Vina predicts binding modes of quinazolinones to targets like COX-2 (PDB: 5KIR) with RMSD ≤ 2.0 Å .

- MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between C=O and Arg120/His90 residues .

- QSAR models : Hammett constants (σ) correlate with bioactivity (R² = 0.89 for COX-2 inhibition) .

Q. How can discrepancies in spectral data between studies be resolved?

- Tautomerism : Keto-enol tautomerism in dihydroquinazolinones may shift NMR peaks (e.g., δ 15.07 ppm for enolic -OH) .

- Crystallographic vs. solution data : X-ray structures resolve intramolecular H-bonds obscured in solution-phase IR .

- Impurity profiling : LC-MS identifies byproducts (e.g., dimerization at >100°C) that alter spectral signatures .

Q. What novel synthetic methodologies have emerged recently?

- PIFA-mediated cyclization : Oxidizes 2-(butenyl)quinazolinones to pyrroloquinazolinones, enabling access to vasicinone analogs .

- Flow chemistry : Microreactors achieve 95% conversion in 5 minutes for scale-up synthesis .

- Enzymatic catalysis : Lipase-catalyzed asymmetric synthesis yields enantiopure derivatives (ee > 98%) .

Methodological Notes

- Data Interpretation : Always cross-validate spectral data with computational models (e.g., Gaussian DFT for IR peak assignments).

- Biological Assays : Use positive controls (e.g., indomethacin for anti-inflammatory studies) and standardized cell lines (e.g., RAW 264.7 macrophages) .

- Synthetic Reproducibility : Report catalyst reuse cycles (e.g., MgFe₂O₄@SiO₂ retains 80% activity after 5 runs) and purification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.